REACTION_CXSMILES
|
Cl.[C:2]([C:6]1[CH:10]=[C:9]([NH2:11])[N:8]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[N:7]=1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].[C:21](Cl)(=[O:28])[O:22][CH2:23][C:24]([Cl:27])([Cl:26])[Cl:25]>CCOC(C)=O>[Cl:25][C:24]([Cl:27])([Cl:26])[CH2:23][O:22][C:21](=[O:28])[NH:11][C:9]1[N:8]([C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[N:7]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:10]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
C(OCC(Cl)(Cl)Cl)(=O)Cl
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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the resulting mixture was stirred at room temperature for 6 hr
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
successively washed with brine (10 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with IPE
|
Type
|
CUSTOM
|
Details
|
the precipitates produced
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(COC(NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C)=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |